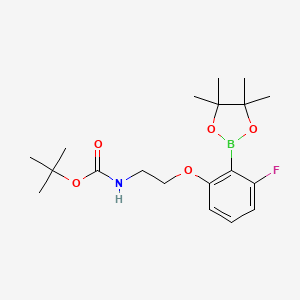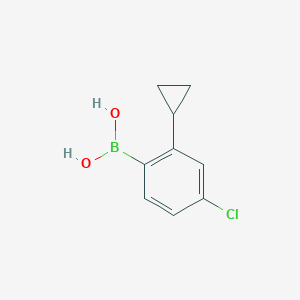![molecular formula C12H16ClNO B13914004 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride: is a chemical compound with a complex structure that includes a chlorinated phenoxy group, a cyclopropyl group, and an amine hydrochloride
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride typically involves multiple steps. One common method starts with the chlorination of 3-methylphenol to produce 4-chloro-3-methylphenol. This intermediate is then reacted with cyclopropyl ethylamine under specific conditions to form the desired compound. The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The chlorinated phenoxy group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study the effects of chlorinated phenoxy compounds on biological systems. It can serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: In medicine, the compound’s potential therapeutic properties are of interest. Researchers may explore its use as a precursor for developing new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or other products requiring specific chemical functionalities.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
Comparison: Compared to similar compounds, [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride is unique due to its combination of a chlorinated phenoxy group and a cyclopropyl group. This unique structure imparts distinct chemical properties, making it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine |
InChI |
InChI=1S/C12H16ClNO/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9/h4-6,9,12H,2-3,7,14H2,1H3 |
InChI Key |
MFPYTDMEGJEETL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
![3-[5-[(E)-(6-hydroxy-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrol-3-yl]propanoic acid](/img/structure/B13913945.png)





![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)

![6-Bromo-3-nitro-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13914002.png)

